1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole

Volatility Thermal Properties MOCVD Precursor Design

1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 1017793-60-0) is a fully substituted, highly fluorinated N-acetyl pyrazole bearing a C5-nonafluorobutyl (-C₄F₉) chain and a C3-trifluoromethyl (-CF₃) group. As a derivative of 5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole , this compound integrates two distinct fluorous domains within a single heterocyclic scaffold, yielding a molecular weight of 396.13 g·mol⁻¹ and a predicted logP of approximately 4.5.

Molecular Formula C10H4F12N2O
Molecular Weight 396.13 g/mol
Cat. No. B12078891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC10H4F12N2O
Molecular Weight396.13 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H4F12N2O/c1-3(25)24-5(2-4(23-24)7(13,14)15)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3
InChIKeyFYYPSLRVVSIBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole – A Highly Fluorinated Pyrazole Building Block for Specialized R&D and Procurement


1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 1017793-60-0) is a fully substituted, highly fluorinated N-acetyl pyrazole bearing a C5-nonafluorobutyl (-C₄F₉) chain and a C3-trifluoromethyl (-CF₃) group. As a derivative of 5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole [1], this compound integrates two distinct fluorous domains within a single heterocyclic scaffold, yielding a molecular weight of 396.13 g·mol⁻¹ and a predicted logP of approximately 4.5 . While the parent NH-pyrazole is a well-established precursor for MOCVD ligands and lithium-ion battery conducting salts [1], the N-acetyl derivative serves as a protected or activated intermediate, whose differentiated reactivity and physicochemical profile dictate its suitability over simpler fluoroalkyl pyrazoles in multi-step synthetic campaigns targeting agrochemical and materials science applications.

Why Simple Fluoroalkyl Pyrazoles Cannot Substitute for the C5-Nonafluorobutyl N-Acetyl Derivative in Demanding R&D Settings


Generic substitution of fluoroalkyl pyrazoles fails in practice because the C5-perfluoroalkyl chain length and the N1-acetyl protecting group independently govern melting behaviour, volatility, and downstream reactivity in non-trivial ways. The parent NH-pyrazole series exhibits a non-monotonic melting point trend with increasing perfluoroalkyl chain length (e.g., -C₂F₅: 71 °C; -C₃F₇: 31 °C; -C₄F₉: 37 °C) and a substantially elevated boiling point for the -C₄F₉ congener (192 °C vs. 160–163 °C for shorter chains) [1]. N-Acetylation further modulates these properties by eliminating the hydrogen-bond donor, altering solubility, and enabling selective N-deprotection under controlled conditions. Consequently, substituting a shorter-chain or non-acetylated analog directly into a validated synthetic protocol or formulation risks altered crystallization behaviour, reduced thermal stability, or unexpected deprotection kinetics, any of which can compromise reproducibility in kilogram-scale campaigns or structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole Against In-Class Comparators


Increased Boiling Point and Altered Volatility Relative to Shorter Perfluoroalkyl Chain Analogs

The vaporisation temperature of the parent NH-pyrazole 1d (C₄F₉ chain) is 192 °C, which is 29–32 °C higher than that of the -C₂F₅ (1b, 163 °C) and -C₃F₇ (1c, 161 °C) analogs [1]. Although the target N-acetyl derivative is anticipated to exhibit a different absolute boiling point, the chain-length-dependent volatility trend established for the NH-series is expected to be preserved, granting the C₄F₉ derivative a distinct processing window in thermal evaporation techniques.

Volatility Thermal Properties MOCVD Precursor Design

Non-Monotonic Melting Point Trend Offers Tailored Crystallisation and Handling

Within the NH-pyrazole series, the melting point decreases from 71 °C (1b, -C₂F₅) to 31 °C (1c, -C₃F₇) before rising to 37 °C for the C₄F₉ analog (1d) [1]. This non-linear trend indicates that the C₄F₉ chain imparts unique intermolecular packing that differs from both shorter and longer perfluoroalkyl homologues. N-Acetylation will shift absolute values, but the relative chain-length effect provides a basis for selecting the C₄F₉ derivative when crystallinity or low-temperature handling is critical.

Solid-State Properties Crystallisation Process Chemistry

Reduced Enthalpy of Vaporisation Suggesting Modified Intermolecular Interactions

The enthalpy of vaporisation (Δ_vapH) for the parent C₄F₉ pyrazole 1d is 92.3 J·g⁻¹, substantially lower than that of the -C₂F₅ (181.1 J·g⁻¹), -C₃F₇ (374.1 J·g⁻¹), and -tBu (284.9 J·g⁻¹) derivatives [1]. This suggests weaker cohesive energy in the liquid phase for the C₄F₉ congener, a property that can influence solvent compatibility and electrolyte additive performance in lithium-ion battery applications.

Thermodynamics Materials Chemistry Electrolyte Additives

Predicted High Lipophilicity Differentiates from Shorter-Chain and Non-Fluorinated Congeners

The predicted partition coefficient (LogP) for the N-acetyl derivative is 4.49 , consistent with the presence of a four-carbon perfluoroalkyl chain. While experimentally measured LogP values for the exact compound are not publicly available, the NH-pyrazole parent 3-perfluorobutyl-5-trifluoromethylpyrazole exhibits a computed XLogP3 of 4.1 [1]. N-Acetylation typically increases LogP by 0.5–1.0 units, placing the target compound significantly above the LogP 1–3 range typical of early drug-like or agrochemical candidates with only single -CF₃ substitution, and thereby favouring its use in fragment-based screening libraries targeting hydrophobic binding pockets.

Lipophilicity Drug Design Agrochemical Discovery

Where 1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole Provides Measurable Advantages: Application Scenarios Rooted in Quantitative Evidence


MOCVD and OLED Precursor Design Requiring a High-Volatility, Thermally Robust Pyrazole Ligand

The 192 °C vaporisation temperature and reduced enthalpy of vaporisation (92.3 J·g⁻¹) of the parent C₄F₉ pyrazole [1] indicate that metal complexes derived from the N-acetyl-protected building block can be engineered to deliver precursor vapours at commercially accessible source temperatures while avoiding premature decomposition. This is critical for the deposition of thin-film electroluminescent materials in OLED manufacturing.

Lithium-Ion Battery Electrolyte Additive Development Targeting Fluorine-Rich Solid-Electrolyte Interphase (SEI) Formation

Perfluorinated pyrazoles have demonstrated utility as precursors for conducting salts in lithium-ion batteries [1]. The distinct thermodynamic fingerprint of the C₄F₉ congener (lower Δ_vapH, higher boiling point) allows formulators to tune the volatility and decomposition pathway of the additive independently of the perfluoroalkyl chain length, a parameter that directly impacts SEI composition and long-term cycling stability.

Agrochemical Lead Optimisation Requiring High LogP for Cuticular Penetration

With a predicted LogP of 4.5 , this compound occupies a hydrophobicity range that is difficult to achieve with mono- or di-fluoromethyl pyrazole scaffolds. In foliar-applied herbicide or fungicide programs, the high lipophilicity is expected to enhance cuticular wax penetration and translocation, offering a differentiated physicochemical starting point for SAR exploration relative to more polar pyrazole analogs.

Multi-Step Synthesis Requiring an Orthogonal N-Protecting Group on a Fluorous-Tagged Pyrazole

The N-acetyl moiety serves as a readily removable protecting group that is orthogonal to many common transformations. When combined with the heavy fluorous tag (-C₄F₉) that enables fluorous solid-phase extraction (F-SPE) purification, the compound allows synthetic chemists to carry out multi-step sequences with simplified work-up procedures, a practical advantage over non-acetylated or shorter-chain fluorous pyrazoles that may lack the required partition coefficient for efficient F-SPE retention.

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